Chlorazol Black BH
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Overview
Description
Chlorazol Black BH is an organic azo dye known for its dark blue to black color. It is primarily used in the textile industry for dyeing fabrics and materials. The compound has a molecular formula of C32H25N6NaO11S3 and a molecular weight of 788.75 . It is also known for its applications in scientific research, particularly in microscopy and staining techniques .
Preparation Methods
Chlorazol Black BH is synthesized through a series of chemical reactions involving diazotization and coupling. The synthetic route typically involves the double nitriding of 4-(4-Aminophenyl)benzenamine under alkaline conditions. This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Chlorazol Black BH undergoes various chemical reactions, including oxidation, reduction, and substitution. As an azo compound, it can detonate under certain conditions, particularly when sensitized by the addition of metal salts or strong acids . Common reagents used in these reactions include strong acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents . Major products formed from these reactions include various colored compounds, depending on the specific reaction conditions.
Scientific Research Applications
Chlorazol Black BH has a wide range of scientific research applications. In chemistry, it is used as a dye for staining and identifying different compounds. In biology, it is used in microscopy for staining fungal elements, chitin, and other biological structures . In medicine, it is used in diagnostic techniques for identifying various infections and diseases . In industry, it is used for dyeing textiles and other materials . Additionally, it has been studied for its potential use in advanced oxidation processes for wastewater treatment .
Mechanism of Action
The mechanism of action of Chlorazol Black BH involves its ability to chemically bond to fibers and other materials, resulting in permanent coloration . In scientific research, its staining properties are due to its affinity for specific biological structures, such as chitin in fungal elements . The compound’s photoreactivity has also been studied, particularly its ability to undergo photocatalytic decolorization under UV-A light, which involves the generation of reactive oxygen species .
Comparison with Similar Compounds
Chlorazol Black BH is unique due to its specific chemical structure and properties. Similar compounds include Chlorazol Black E, Direct Black 38, and Naphthol Blue Black . These compounds share similar staining and dyeing properties but differ in their chemical structures and specific applications. For example, Chlorazol Black E is known for its strong affinity for cellulose and chitin, making it useful for differentiating between cellulose and lignin in plant tissues .
Properties
Molecular Formula |
C32H24N6NaO11S3 |
---|---|
Molecular Weight |
787.8 g/mol |
InChI |
InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49); |
InChI Key |
JVURXDJWRHHVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |
Related CAS |
2429-73-4 68214-82-4 |
Origin of Product |
United States |
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